molecular formula C8H8N2O2S B2433342 5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione CAS No. 858206-54-9

5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione

Cat. No. B2433342
CAS RN: 858206-54-9
M. Wt: 196.22
InChI Key: PUTWZZJHSOQALV-UHFFFAOYSA-N
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Description

5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione, also known as MTID, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTID is a heterocyclic compound that contains a thiophene ring and an imidazolidine-2,4-dione moiety.

Scientific Research Applications

  • Chemical Synthesis and Structural Studies

    • The compound has been explored in chemical synthesis, leading to the formation of novel structures. For instance, in the reaction with isothiocyanates, it facilitates the formation of new compounds like 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, which have been characterized by NMR, IR, MS data, and X-ray diffraction (Klásek et al., 2010).
  • Antitumor Activities

    • New hybrids of imidazolidine-2,4-dione have been synthesized and evaluated for antitumor activity, showing significant cytotoxic potency against cancer cell lines. The structure-activity correlation has been explored, highlighting specific molecular features that favor cytotoxic activity (El-Sayed et al., 2018).
  • HIV-1 Fusion Inhibition

    • Novel derivatives of imidazolidin-2,4-dione have been designed and synthesized for HIV-1 fusion inhibition. These compounds have demonstrated significant inhibitory activity against HIV-1 replication in cells and potential for further studies as anti-HIV agents (Ibrahim et al., 2020).
  • Efficient Synthesis Methods

    • Efficient one-pot microwave-assisted synthesis methods have been developed for creating analogs of the compound. These methods highlight the potential for rapid and high-yield production of related derivatives (Brouillette et al., 2007).
  • Antimicrobial Activities

    • The compound and its derivatives have been explored for antimicrobial properties. Synthesis and physico-chemical properties of new derivatives showing antimicrobial activity have been reported, emphasizing the compound's potential in this area (Albuquerque et al., 1999).
  • Corrosion Inhibition

    • Thiazolidinedione derivatives, closely related to 5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione, have been studied for their potential as corrosion inhibitors for mild steel in acidic solutions. This research offers insights into the practical applications of these compounds in industrial settings (Yadav et al., 2015).
  • Crystal Structure Analysis

    • Studies focusing on the crystal structure of related imidazolidine-2,4-dione compounds have been conducted, providing valuable information on their molecular conformation and interactions. This is crucial for understanding their reactivity and potential applications (Aydin et al., 2013).

Biochemical Analysis

Biochemical Properties

It has been reported to exhibit potency against TNKS , indicating that it may interact with this enzyme in biochemical reactions

Cellular Effects

It has been reported to have an IC50 of approximately 1 µM in cell-based assays , suggesting that it may influence cell function

Molecular Mechanism

It is known to bind to TNKS

properties

IUPAC Name

5-methyl-5-thiophen-3-ylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-8(5-2-3-13-4-5)6(11)9-7(12)10-8/h2-4H,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTWZZJHSOQALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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